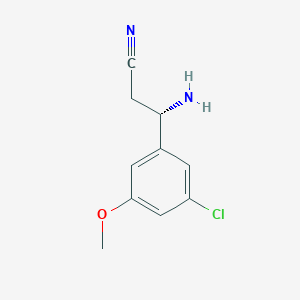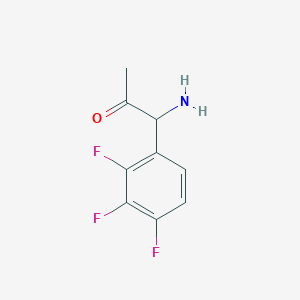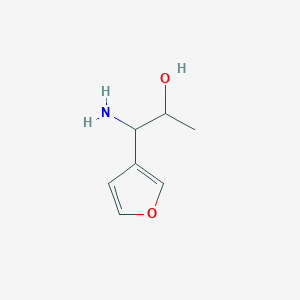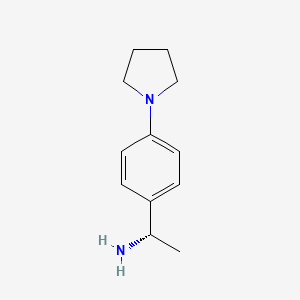
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a chiral organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system with two methyl groups at positions 6 and 7, and an amine group at position 3. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2,3-dihydroxy-6,7-dimethylbenzofuran, followed by the introduction of the amine group. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.
6,7-Dimethylbenzofuran: Lacks the amine group.
2,3-Dihydrobenzofuran: Lacks the methyl groups at positions 6 and 7.
Uniqueness
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and the presence of both methyl and amine groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(3S)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m1/s1 |
Clé InChI |
XVYGOLFJDGWZFD-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C2=C(C=C1)[C@@H](CO2)N)C |
SMILES canonique |
CC1=C(C2=C(C=C1)C(CO2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)




![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)







